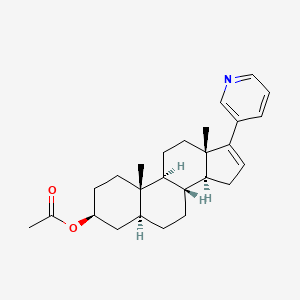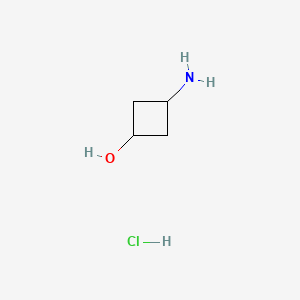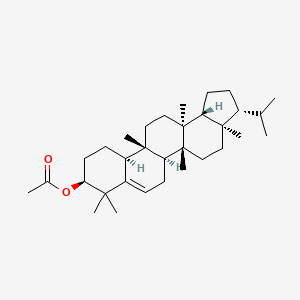![molecular formula C9H20Cl2N2 B580756 1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride CAS No. 1432679-85-0](/img/structure/B580756.png)
1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride is an organic compound with the molecular formula C9H20Cl2N2 . It is a derivative of the parent compound 1-Methyl-1,8-diazaspiro[4.5]decane .
Molecular Structure Analysis
The molecular structure of 1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride consists of a spirocyclic system, which is a molecule containing two rings of which one atom is common . The molecular weight of this compound is 227.174 Da .Physical And Chemical Properties Analysis
1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride appears as a powder . It has a molecular weight of 227.18 . The storage temperature for this compound is room temperature .Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
The hydantoin ring system, to which 1-methyl-1,8-diazaspiro[4.5]decane dihydrochloride belongs, has been associated with anticonvulsant properties. Notably, phenytoin (a well-known hydantoin) has been used successfully for decades in treating epilepsy symptoms and neuropathic pain .
Anti-Inflammatory Potential
BIRT377, another hydantoin, has potent anti-inflammatory activity. Exploring whether 1-methyl-1,8-diazaspiro[4.5]decane dihydrochloride shares this property could be enlightening .
Wirkmechanismus
Target of Action
Unfortunately, the specific targets of 1-Methyl-1,8-diazaspiro[4It’s worth noting that this compound belongs to a class of molecules known as hydantoins . Hydantoins and their derivatives have a wide range of therapeutic applications, including anticonvulsant , antidiabetic , anticancer , antiarrhythmic , and anti-inflammatory activities. These activities suggest that the compound may interact with a variety of targets, depending on its specific structure and substitutions.
Biochemical Pathways
The specific biochemical pathways affected by 1-Methyl-1,8-diazaspiro[4Given the wide range of activities associated with hydantoins , it is likely that this compound may influence multiple biochemical pathways.
Result of Action
The specific molecular and cellular effects of 1-Methyl-1,8-diazaspiro[4Based on the known activities of hydantoins , it can be speculated that this compound may have potential therapeutic effects in various conditions, including neurological disorders, diabetes, cancer, cardiac arrhythmias, and inflammatory diseases.
Safety and Hazards
The compound is labeled with the signal word “Warning” and has hazard statements H315, H319, and H335 . These codes indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Eigenschaften
IUPAC Name |
1-methyl-1,8-diazaspiro[4.5]decane;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2.2ClH/c1-11-8-2-3-9(11)4-6-10-7-5-9;;/h10H,2-8H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZYXLLDBUXOPMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC12CCNCC2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride | |
CAS RN |
1432679-85-0 |
Source


|
| Record name | 1-methyl-1,8-diazaspiro[4.5]decane dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6'-Bromo-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B580676.png)


![Oxirane, 2-[(2-cyclopropylphenoxy)methyl]-](/img/structure/B580681.png)
![2-[3-(Trifluoromethyl)phenyl]propanal](/img/structure/B580683.png)





![6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylic acid](/img/structure/B580694.png)

